Rosuvastatin (D3 Sodium)
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Overview
Description
Rosuvastatin (D3 Sodium) is a deuterium-labeled version of rosuvastatin, a lipid-lowering drug belonging to the statin class of medications. It is primarily used to lower lipid levels and reduce the risk of cardiovascular diseases, including myocardial infarction and stroke . Rosuvastatin works by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, which plays a crucial role in the production of cholesterol in the liver .
Mechanism of Action
Target of Action
Rosuvastatin, a lipid-lowering drug, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver .
Mode of Action
Rosuvastatin acts as a competitive inhibitor of HMG-CoA reductase . By inhibiting this enzyme, rosuvastatin reduces the conversion of HMG-CoA to mevalonic acid, an early rate-limiting step in cholesterol biosynthesis . This inhibition results in a compensatory increase in the expression of LDL receptors on hepatocyte membranes and a stimulation of LDL catabolism .
Biochemical Pathways
The primary biochemical pathway affected by rosuvastatin is the cholesterol biosynthesis pathway . By inhibiting HMG-CoA reductase, rosuvastatin disrupts the conversion of HMG-CoA to mevalonic acid, thereby reducing the production of cholesterol and other compounds involved in lipid metabolism and transport, including low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL) .
Pharmacokinetics
Rosuvastatin has a mean absolute oral availability of 20% . It achieves maximum plasma concentration at a median of 5 hours under fasting conditions following single and multiple doses . The overall mean total clearance of rosuvastatin is 28.3 L/h , and it has an average terminal elimination half-life of approximately 20 hours . Rosuvastatin is primarily excreted as unchanged drug in the feces (90%) .
Result of Action
The primary result of rosuvastatin’s action is a significant reduction in LDL cholesterol levels . This reduction in LDL cholesterol is associated with a decreased risk of cardiovascular disease, including myocardial infarction and stroke . The use of rosuvastatin has been shown to cause a 20%-22% relative reduction in major cardiovascular events for every 1 mmol/L reduction in LDL .
Action Environment
The action of rosuvastatin can be influenced by environmental factors such as the presence of other drugs. For instance, the interaction of rosuvastatin with darunavir/ritonavir was considered statistically and clinically relevant . Furthermore, there is considerable variation in the pharmacokinetics of rosuvastatin between races . Lastly, vitamin D levels have been reported to affect the lipid-lowering actions of some statins .
Biochemical Analysis
Biochemical Properties
Rosuvastatin (D3 Sodium) works by competitively inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a key step in the production of cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) .
Cellular Effects
Rosuvastatin (D3 Sodium) has been shown to exert vasculoprotective effects independent of its lipid-lowering properties . This includes improvement in endothelial function, enhanced stability of atherosclerotic plaques, and reduced oxidative stress and inflammation .
Molecular Mechanism
The molecular mechanism of Rosuvastatin (D3 Sodium) involves its binding to the active site of the HMG-CoA reductase enzyme, thereby inhibiting the conversion of HMG-CoA to mevalonic acid . This inhibition reduces the production of cholesterol and other compounds involved in lipid metabolism and transport .
Temporal Effects in Laboratory Settings
In laboratory settings, Rosuvastatin (D3 Sodium) has been shown to have a mean absolute oral availability of 20%, an overall mean total clearance of 28.3 L/h, and an average terminal elimination half-life of approximately 20 hours . The systemic exposure of rosuvastatin is characterized by a large coefficient of variation (48%), indicating variability over time .
Metabolic Pathways
Rosuvastatin (D3 Sodium) is metabolized to a limited extent (10% of the dose) primarily by CYP2C9 and CYP2C19 . This metabolic pathway isn’t deemed to be clinically significant as there were no observable effects on the drug’s pharmacokinetics .
Transport and Distribution
Rosuvastatin (D3 Sodium) is transported and distributed within cells and tissues via active uptake by OATP2B1, OATP1B1/OATP1B3, and OAT3 transporters . It is also effluxed by BCRP and Pgp transporters .
Preparation Methods
The preparation of Rosuvastatin (D3 Sodium) involves several synthetic routes and reaction conditions. One effective synthesis approach for deuterium-labeled rosuvastatin calcium involves ten steps, resulting in excellent chemical purification and isotope enrichment . The solid dispersion technique is widely used to improve the solubility of poorly soluble drugs like rosuvastatin. This method involves the use of hydrophilic polymers and super disintegrants such as sodium starch glycolate, croscarmellose sodium, and crospovidone . Industrial production methods often involve solvent evaporation and melting techniques to prepare solid dispersions .
Chemical Reactions Analysis
Rosuvastatin (D3 Sodium) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include trifluoroacetic acid as an acid additive in ultra-high-performance liquid chromatography (UHPLC) methods . The major products formed from these reactions include rosuvastatin-5S lactone and N-desmethyl rosuvastatin, which are metabolites of rosuvastatin .
Scientific Research Applications
Rosuvastatin (D3 Sodium) has numerous scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as an internal standard for liquid chromatography-mass spectrometry (LC/MS) analyses of native drugs in biological fluids . In medicine, rosuvastatin is used to treat high cholesterol levels and prevent cardiovascular diseases . Research has shown that rosuvastatin-loaded self-nanoemulsifying drug delivery systems (SNEDDS) can improve the pharmacodynamic potential of the drug by enhancing its solubility and absorption . Additionally, rosuvastatin is used in pharmacokinetic studies to understand its metabolic process and interactions with other drugs .
Comparison with Similar Compounds
Rosuvastatin (D3 Sodium) is compared with other statins such as atorvastatin, simvastatin, pravastatin, and lovastatin. Rosuvastatin is considered the highest intensity statin, more effective in binding to HMG-CoA reductase and reducing cholesterol levels than other statins . it also carries a greater risk of potentially fatal statin-induced myopathy . Atorvastatin and simvastatin are also effective in reducing LDL levels, but rosuvastatin has shown greater efficacy in reducing non-high-density lipoprotein cholesterol (non-HDL-C) levels . Similar compounds include atorvastatin, simvastatin, pravastatin, and lovastatin .
Properties
IUPAC Name |
sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methylsulfonyl(trideuteriomethyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O6S.Na/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;+1/p-1/b10-9+;/t16-,17-;/m1./s1/i3D3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGEBGDYYHAFODH-SYRJKFITSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C1=NC(=C(C(=N1)C(C)C)/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)S(=O)(=O)C.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN3NaO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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